molecular formula C20H32N2 B5233428 N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine

N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B5233428
M. Wt: 300.5 g/mol
InChI Key: QYISFDORTXWWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that belongs to the class of psychoactive drugs known as stimulants. It is also known by its street name, AH-7921. This compound was first synthesized in 1970s by a team of researchers at Allen and Hanburys, a pharmaceutical company in the United Kingdom. Since then, it has gained popularity as a research chemical due to its potential therapeutic effects and unique mechanism of action.

Mechanism of Action

The exact mechanism of action of N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine is not fully understood. However, it is believed to act as a selective agonist at the mu-opioid receptor, which is responsible for mediating pain relief and reward. It also has affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of biochemical and physiological effects. These include analgesia, euphoria, sedation, and respiratory depression. It has also been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and emotions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its unique mechanism of action, which can provide insights into the functioning of the opioid system. It is also relatively easy to synthesize and purify, making it a cost-effective research chemical. However, one limitation is its potential for abuse and addiction, which can make it difficult to conduct experiments involving human subjects.

Future Directions

There are several future directions for research involving N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is its potential as a treatment for opioid addiction and withdrawal. Another area of interest is its potential as a novel analgesic for the treatment of chronic pain. Additionally, further research is needed to fully understand its mechanism of action and pharmacokinetics.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine involves the reaction of cyclohexylmethylamine with 2-phenylethyl chloride in the presence of sodium hydroxide. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been extensively studied and optimized to produce high yields of pure compound.

Scientific Research Applications

N-(cyclohexylmethyl)-1-(2-phenylethyl)-4-piperidinamine has been used in various scientific research studies to investigate its potential therapeutic effects. One such study showed that it has analgesic properties and can be used to treat pain. Another study found that it has anti-inflammatory effects and can be used to treat inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(cyclohexylmethyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-3-7-18(8-4-1)11-14-22-15-12-20(13-16-22)21-17-19-9-5-2-6-10-19/h1,3-4,7-8,19-21H,2,5-6,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISFDORTXWWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-1-(2-phenylethyl)piperidin-4-amine

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